(E)-5-(2-Carboxvinyl)uracil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

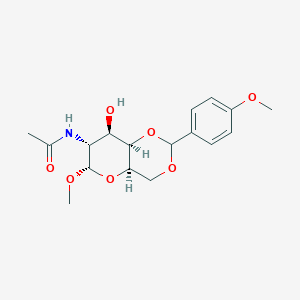

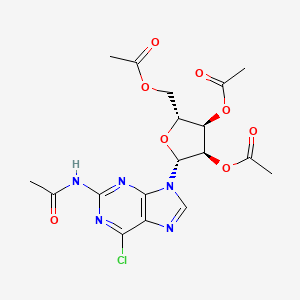

(E)-5-(2-Carboxvinyl)uracil, commonly referred to as 5-CVU, is a synthetic compound that has been studied for its potential applications in various scientific research fields. 5-CVU is a member of the carboxylated uracil family and has a unique structure that sets it apart from other compounds in its class. Its unique structure allows for a variety of possibilities for its use in scientific research, including synthesis methods, mechanisms of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

科学的研究の応用

Antiviral Properties

Research has demonstrated the synthesis and evaluation of (E)-5-(2-bromovinyl)uracil analogues and related nucleosides, showcasing potent antiviral activities against herpes viruses, including varicella zoster virus (VZV) and Epstein Barr virus (EBV). These compounds were synthesized through a glycosylation reaction, indicating a significant potential for therapeutic application against herpesviruses (Choi et al., 2000).

Bioactive Agents

Uracil derivatives have been identified as privileged structures in drug discovery due to their wide array of biological activities and synthetic accessibility. They possess antiviral, anti-tumor, herbicidal, insecticidal, and bactericidal activities. The search for new uracils and fused uracil derivatives as bioactive agents involves modifications at various positions of the pyrimidine ring to improve pharmacological properties, including increased bioactivity and lower toxicity (Pałasz & Cież, 2015).

Radiotherapy Sensitization

Investigations into the solvatochromic shifts of uracil in aqueous solutions have provided insights into the electronic properties of uracil derivatives. Such studies are fundamental for understanding how 5-substituted uracils, when incorporated into genomic DNA, could serve as radiosensitizers in cancer radiotherapy. This involves their sensitization to dissociate upon reaction with hydrated electrons, highlighting the potential of these compounds in enhancing the effectiveness of radiotherapy (Chomicz et al., 2013).

Analytical Application

The electrochemical behavior of 5-fluorouracil, a widely used anticancer drug and uracil derivative, has been studied, revealing its potential for analytical applications. This includes the development of sensors for the selective and sensitive determination of 5-fluorouracil in pharmaceutical and biological samples, showcasing the versatility of uracil derivatives beyond therapeutic applications (Bukkitgar & Shetti, 2016).

特性

| { "Design of the Synthesis Pathway": "The synthesis of (E)-5-(2-Carboxvinyl)uracil can be achieved through the Knoevenagel condensation reaction between uracil and acetoacetic acid followed by decarboxylation. The reaction can be carried out in either acidic or basic conditions. The product can be isolated through crystallization or column chromatography.", "Starting Materials": [ "Uracil", "Acetoacetic acid" ], "Reaction": [ "Step 1: Dissolve 1 equivalent of uracil in a solvent such as ethanol or methanol", "Step 2: Add 1 equivalent of acetoacetic acid to the reaction mixture", "Step 3: Add a catalytic amount of either acid or base depending on the desired reaction conditions", "Step 4: Heat the reaction mixture to reflux for several hours", "Step 5: Allow the reaction mixture to cool to room temperature", "Step 6: Add a strong acid or base to the reaction mixture to promote decarboxylation", "Step 7: Isolate the product through crystallization or column chromatography" ] } | |

CAS番号 |

57412-59-6 |

分子式 |

C7H6N2O4 |

分子量 |

182.13 g/mol |

IUPAC名 |

3-(2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoic acid |

InChI |

InChI=1S/C7H6N2O4/c10-5(11)2-1-4-3-8-7(13)9-6(4)12/h1-3H,(H,10,11)(H2,8,9,12,13) |

InChIキー |

HFEXWXMEGUJTQB-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1)C=CC(=O)O |

正規SMILES |

C1=C(C(=O)NC(=O)N1)C=CC(=O)O |

同義語 |

(2E)-3-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-2-propenoic Acid; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)

![N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1139846.png)

![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)